Ethyl 3,4,5-trimethoxyphenylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,4,5-trimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-5-18-12(14)8-9-6-10(15-2)13(17-4)11(7-9)16-3/h6-7H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSQGRIKRCUPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301118 | |
| Record name | Ethyl 3,4,5-trimethoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66162-60-5 | |
| Record name | NSC141200 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3,4,5-trimethoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conceptual Framework: the Trimethoxyphenyl Moiety in Medicinal Chemistry and Organic Synthesis
The trimethoxyphenyl (TMP) group is a recurring structural motif in a vast array of biologically active molecules and serves as a pharmacophore in many potent agents. bohrium.com This prevalence is attributed to the unique electronic and conformational properties conferred by the three methoxy (B1213986) groups on the phenyl ring. These groups are electron-donating, which can influence the reactivity and binding affinity of the molecule to biological targets. acs.org
The TMP moiety is a critical component in many colchicine (B1669291) binding site inhibitors (CBSIs), which are a class of antimitotic drugs with great potential in cancer therapy. nih.gov It plays a vital role in maintaining the appropriate molecular shape for high-affinity binding to tubulin, a protein essential for cell division. acs.orgnih.gov Modifications to the TMP moiety in various drug scaffolds have often led to a decrease in their antiproliferative potency, highlighting its importance. acs.orgnih.gov
Beyond cancer research, compounds containing the TMP group have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and antiparasitic properties. bohrium.com For instance, derivatives have shown activity against Helicobacter pylori and Mycobacterium tuberculosis. bohrium.com The versatility of the TMP functional group makes it a valuable component in the design and synthesis of new therapeutic agents. bohrium.com
Significance of Ethyl 3,4,5 Trimethoxyphenylacetate As a Precursor and Research Scaffold
Ethyl 3,4,5-trimethoxyphenylacetate serves as a readily available and versatile starting material for the synthesis of more complex molecules incorporating the valuable trimethoxyphenyl moiety. Its ester functionality provides a convenient handle for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the alcohol.
One of the key applications of this compound is in the synthesis of various derivatives of 3,4,5-trimethoxycinnamic acid. These derivatives have shown a range of interesting biological properties, including potential as antinarcotic agents. tandfonline.com For example, 3,4,5-trimethoxyphenyl acrylamides, synthesized from the corresponding cinnamic acid, have exhibited strong inhibitory effects on morphine withdrawal syndrome in mice. tandfonline.com
The synthesis of these derivatives often involves a Wittig reaction followed by a coupling reaction, demonstrating the utility of this compound as a foundational building block. tandfonline.com The structural framework it provides allows for systematic modifications and the exploration of structure-activity relationships (SAR), which are crucial in the drug discovery process.
Current Research Landscape and Strategic Avenues in Compound Exploration
Synthesis of this compound: Fundamental and Evolving Approaches
The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid, though alternative routes and process optimizations are continually being explored to enhance efficiency and yield.
Esterification Reactions from 2-(3,4,5-trimethoxyphenyl)acetic Acid
The most direct and conventional method for preparing this compound is the Fischer-Speier esterification of 2-(3,4,5-trimethoxyphenyl)acetic acid. nih.govebi.ac.uk This acid-catalyzed reaction involves the treatment of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.
Reaction Principle: The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.com To drive the reaction towards the formation of the ethyl ester, specific strategies are employed. According to Le Chatelier's principle, using a large excess of one of the reactants, typically the more cost-effective ethanol which can also serve as the solvent, shifts the equilibrium to favor the product. masterorganicchemistry.com Another common and highly effective technique is the continuous removal of water as it is formed during the reaction. masterorganicchemistry.com This is often accomplished using a Dean-Stark apparatus, where an azeotrope of water and an immiscible solvent (like toluene) is distilled off, physically removing the water from the reaction mixture and preventing the reverse hydrolysis reaction. operachem.com
Catalysts and Conditions: Commonly used strong acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically conducted under reflux conditions, with the temperature determined by the boiling point of the alcohol or the azeotropic mixture. operachem.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Description |
|---|---|
| Reactants | 2-(3,4,5-trimethoxyphenyl)acetic acid, Ethanol |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Excess Ethanol or a non-polar solvent like Toluene |
| Conditions | Reflux temperature |
| Workup | Neutralization of acid, extraction of the ester, and purification |
An alternative, milder method for esterification involves the use of activating agents. For instance, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can be used to form esters under neutral conditions by heating with the carboxylic acid. mdpi.com This method avoids the use of strong acids and can be beneficial for sensitive substrates.
Alternative Synthetic Routes and Process Optimization
While direct esterification is common, research into alternative synthetic pathways and process optimization for the precursor, 2-(3,4,5-trimethoxyphenyl)acetic acid, offers insights into more efficient and scalable production. A notable example involves the synthesis from 3,4,5-trimethoxybenzaldehyde (B134019) using microreactor technology. google.com
This patented method involves a multi-step process designed for continuous production, which offers advantages in terms of safety, reaction control, and yield. google.com
Step 1: Aldehyde to Mandelic Acid: 3,4,5-trimethoxybenzaldehyde is reacted with chloroform (B151607) in the presence of a phase transfer catalyst and an alkaline solution within a micro-channel reactor. This step yields 3,4,5-trimethoxymandelic acid. google.com
Step 2: Silylation: The mandelic acid derivative is then reacted with trimethylchlorosilane in a tubular reactor to protect the hydroxyl group as a trimethylsiloxy ether. google.com
Step 3: Reduction: The resulting compound is mixed with an organic acid and reduced with zinc powder in a microchannel reactor to produce the final 2-(3,4,5-trimethoxyphenyl)acetic acid. google.com
This microreactor-based approach allows for precise control over reaction parameters such as temperature and residence time, leading to high yields and improved safety profiles compared to traditional batch processing. google.com The resulting acid can then be esterified as described previously to yield this compound.
Regioselective Functionalization and Ortho-Alkylation of the Trimethoxyphenyl Core
The derivatization of this compound to create novel analogues with tailored properties is a significant area of synthetic research. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of aromatic rings.
Transition Metal-Catalyzed C-H Functionalization for Novel Derivatives
Transition metal catalysis allows for the conversion of inert C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity dictated by directing groups within the substrate. For a substrate like this compound, the ester or a derivative thereof can act as a directing group to guide functionalization to the ortho position of the phenyl ring.
While not a direct functionalization of the aromatic core, iridium-catalyzed α-alkylation of the acetate (B1210297) moiety represents a key strategy for derivatization. This "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the formation of a C-C bond at the α-position of the ester using alcohols as alkylating agents, with water as the only byproduct. organic-chemistry.org
A general methodology for the α-alkylation of acetates involves an iridium catalyst, such as [IrCl(cod)]₂, and a base like potassium tert-butoxide (t-BuOK). nih.gov The reaction proceeds by the iridium complex temporarily "borrowing" hydrogen from the alcohol to form an iridium-hydride and an aldehyde. The ester enolate then attacks the aldehyde, and the resulting alkoxide is reduced by the iridium-hydride to yield the alkylated product and regenerate the catalyst. nih.gov This method provides a green and efficient route to more complex esters from simple acetate precursors. nih.gov More advanced iridium pincer complexes have also been developed for the α-alkylation of related amide systems, demonstrating the versatility of this approach. organic-chemistry.org
Rhodium(III) catalysis is a powerful tool for the ortho-C-H alkylation of arenes containing a directing group. nih.govrsc.org In the context of this compound, the acetic acid moiety (or a related directing group) can be used to direct the catalyst to one of the two ortho C-H bonds on the trimethoxyphenyl ring.
Table 2: Rhodium(III)-Catalyzed C-H Functionalization
| Reaction Type | Key Features | Potential Application to Target Molecule |
|---|---|---|
| Alkylation with Cyclopropanols | Uses cyclopropanols as alkylating agents via C-C bond cleavage. Occurs at room temperature. nih.gov | Introduction of a 3-oxopropyl group at the ortho position. |
| Alkylation with α-Cl Ketones | Employs α-chloro ketones as sp³-carbon synthons under mild conditions. rsc.org | Synthesis of ortho-phenacyl derivatives. |
| meta-C-H Alkynylation | Utilizes a nitrile-based directing group to achieve functionalization at the meta position. rsc.org | While not ortho, demonstrates the potential for regiocontrol on a phenylacetic acid scaffold. |
These redox-neutral systems often employ a [CpRh(III)] catalyst (where Cp is pentamethylcyclopentadienyl). The mechanism typically involves chelation-assisted C-H activation to form a five-membered rhodacycle intermediate. This intermediate then coordinates with the alkylating agent (e.g., an activated alkene or ketone), followed by migratory insertion and reductive elimination or protonolysis to yield the ortho-alkylated product and regenerate the active Rh(III) catalyst. nih.govrsc.org The ability to use the inherent functionality of the substrate to direct the reaction provides a highly efficient and atom-economical route to novel, specifically substituted analogues of this compound.
Introduction of Formyl and Acrylate (B77674) Functionalities
The strategic introduction of reactive functional groups such as formyl (-CHO) and acrylate (-CH=CH-COOR) moieties onto the this compound framework is a key step in creating a diverse range of derivatives for further chemical exploration.
The formylation of the electron-rich trimethoxyphenyl ring can be achieved via electrophilic aromatic substitution, most notably the Vilsmeier-Haack reaction . chemistrysteps.comwikipedia.org This reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org The trimethoxy-substituted benzene (B151609) ring is highly activated, making it a suitable substrate for this type of formylation. wikipedia.org The electrophilic iminium ion attacks the aromatic ring, followed by hydrolysis during workup, to yield the corresponding aryl aldehyde. wikipedia.orgorganic-chemistry.org This introduces a versatile aldehyde group that can participate in numerous subsequent reactions, such as reductive aminations, oxidations to a carboxylic acid, or Wittig-type reactions.
The synthesis of acrylate derivatives can be accomplished through several established routes. One common method involves the condensation of a precursor aldehyde with an acetate derivative. For instance, (Z)-ethyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate has been synthesized from its corresponding oxazolone (B7731731) precursor by reaction with ethanol. nih.gov Another approach involves the direct reaction of a benzoyl chloride with an acrylate, such as the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate. google.com Similarly, derivatives of 3,4,5-trimethoxycinnamic acid, which share the core acrylate structure, have been prepared through condensation reactions, yielding esters and amides. nih.gov These methods allow for the attachment of the acrylate functionality, providing a Michael acceptor for conjugate addition reactions or a monomer for polymerization.
Strategies for Synthesizing Structurally Diverse Analogues
The generation of structurally diverse analogues of this compound is crucial for structure-activity relationship (SAR) studies. This involves systematic modifications to various parts of the molecule, including the length of the alkyl chain and the position of substituents on the phenyl ring.
Variations in Alkyl Chain Lengths and Substituent Positions
Varying the length of the ethyl acetate side chain is a key strategy for exploring the impact of steric and electronic properties on biological activity. Homologation, or the extension of the alkyl chain by one or more methylene (B1212753) units, can be achieved through classic organic synthesis reactions. For example, the Arndt-Eistert synthesis could be employed, starting from 3,4,5-trimethoxyphenylacetic acid. This would involve converting the acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a Wolff rearrangement in the presence of ethanol to yield ethyl 3-(3,4,5-trimethoxyphenyl)propanoate.
Alternatively, analogues with different chain lengths can be synthesized by starting with the appropriately substituted phenylalkanoic acid (e.g., 3-(3,4,5-trimethoxyphenyl)propanoic acid) and performing a Fischer esterification with ethanol.
Variations in the substitution pattern on the phenyl ring would involve starting the synthesis with isomeric forms of trimethoxyphenylacetic acid, such as 2,3,4- or 2,4,5-trimethoxyphenylacetic acid. The synthesis of these starting materials often begins with the corresponding substituted benzaldehyde (B42025). For example, a general route to phenylacetic acids involves the conversion of a benzaldehyde to the corresponding benzyl (B1604629) cyanide, followed by hydrolysis. google.com By selecting different isomeric trimethoxybenzaldehydes, a range of positional isomers of the final ester can be accessed.
Table 1: Examples of Potential Analogues with Structural Variations
| Analogue Name | Structural Variation | Potential Synthetic Precursor |
| Mthis compound | Ester Group | 3,4,5-Trimethoxyphenylacetic acid + Methanol (B129727) |
| Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate | Alkyl Chain Length | 3-(3,4,5-trimethoxyphenyl)propanoic acid |
| Ethyl 2,3,4-trimethoxyphenylacetate | Substituent Position | 2,3,4-Trimethoxyphenylacetic acid |
| Ethyl 3,5-dimethoxy-4-hydroxyphenylacetate | Ring Substituent | 3,5-Dimethoxy-4-hydroxy-phenylacetic acid |
Design and Synthesis of Heterocyclic Systems Incorporating the 3,4,5-Trimethoxyphenyl Fragment
Incorporating the 3,4,5-trimethoxyphenyl fragment into heterocyclic ring systems is a widely used strategy to generate novel compounds with diverse pharmacological profiles. The phenylacetic acid moiety serves as a versatile synthon for constructing various heterocyclic cores.
One direct application is the synthesis of furan-2,5-diones. For example, the reaction of 3,4,5-trimethoxyphenylacetic acid with potassium 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate in acetic anhydride (B1165640) yields 3-(1-methyl-1H-indol-3-yl)-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione. mdpi.com This reaction demonstrates the utility of the acetic acid derivative in building five-membered heterocyclic systems.
Furthermore, the 3,4,5-trimethoxyphenylacetic acid can be converted into more reactive intermediates to facilitate heterocycle formation. For instance, conversion to a β-ketonitrile, followed by cyclocondensation with hydrazine (B178648), is a common route to pyrazole-based structures. mdpi.com Specifically, reaction of an appropriately substituted acetonitrile (B52724) with an acyl chloride derived from a trimethoxyphenyl precursor can generate a β-ketonitrile, which upon reaction with hydrazine hydrate, yields a 5-aminopyrazole core. mdpi.com This pyrazole (B372694) ring can then be further elaborated. The Vilsmeier-Haack reaction itself is also a powerful tool for constructing heterocyclic compounds from suitable precursors. ijpcbs.com
Table 2: Representative Heterocyclic Systems Derived from 3,4,5-Trimethoxyphenyl Precursors
| Heterocycle Class | Synthetic Strategy | Key Precursor | Reference |
| Furan-2,5-dione | Condensation/Cyclization | 3,4,5-Trimethoxyphenylacetic acid | mdpi.com |
| 5-Aminopyrazole | β-Ketonitrile formation followed by cyclocondensation | Acyl chloride derived from trimethoxyphenylacetic acid | mdpi.com |
| Tetrahydroisoquinoline | Amidation followed by intramolecular cyclization | 3,4,5-Trimethoxybenzaldehyde | ub.edu |
Development of Prodrugs and Water-Soluble Analogues for Enhanced Research Utility
For in vitro and in vivo research, the physicochemical properties of a compound, particularly its aqueous solubility, are critical. This compound, being an ester, possesses moderate lipophilicity. To enhance its utility in biological assays, especially for potential therapeutic applications of its derivatives, the development of water-soluble analogues or prodrugs is a key consideration. A prodrug is an inactive derivative that is converted to the active form in the body.
A common and effective strategy to increase water solubility is the introduction of highly polar or ionizable groups. Phosphate (B84403) esters are a well-established prodrug class, where a phosphate group is attached to a hydroxyl moiety on the parent drug. If a hydroxyl group were present on the trimethoxyphenyl ring or the alkyl chain, it could be phosphorylated to create a highly water-soluble sodium or potassium salt.
Another successful approach is the conjugation of amino acids. The carboxylic acid of an amino acid can be linked to a hydroxyl group, or the amino group can form an amide with a carboxylic acid on the parent molecule. For instance, various amino acid prodrugs of an antitumor agent were prepared to improve its water solubility and potency. chemistrysteps.commdpi.com Applying this to our scaffold, the parent 3,4,5-trimethoxyphenylacetic acid could be coupled with the amino group of various amino acids (e.g., glycine, alanine) to form amide-linked prodrugs. These prodrugs often exhibit enhanced solubility due to the zwitterionic nature of the amino acid and can be designed to be cleaved by endogenous peptidases.
Macromolecular prodrugs, using carriers like hydrophilic polymers, represent another advanced strategy. Here, the drug is conjugated to a polymer backbone, which can significantly improve solubility and alter pharmacokinetic properties. hmdb.ca
Table 3: Potential Prodrug Strategies for 3,4,5-Trimethoxyphenylacetic Acid
| Prodrug Strategy | Linkage Type | Attached Promoieity | Rationale |
| Phosphate Prodrug | Phosphate Ester | -OPO₃²⁻ | High water solubility, cleavage by phosphatases. |
| Amino Acid Conjugate | Amide | Glycine, Alanine, etc. | Increased solubility, potential for active transport. |
| Polymeric Prodrug | Ester or Amide | Polyethylene glycol (PEG) | Greatly enhanced solubility, extended half-life. |
Exploration of Green Chemistry Principles in the Synthesis of Trimethoxyphenyl Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org These principles are increasingly important in the synthesis of fine chemicals and pharmaceutical intermediates.
For the synthesis of 3,4,5-trimethoxyphenylacetic acid and its derivatives, several green chemistry approaches can be considered. One major advancement is the move towards continuous flow chemistry. A patent describes a method for producing 3,4,5-trimethoxyphenylacetic acid using a channel reactor, which offers advantages in safety, pollution reduction, cost, and yield through continuous production. google.com Similarly, the use of microreactors for potentially hazardous reactions like the Vilsmeier-Haack formylation allows for better temperature control and safer handling of reactive intermediates on a larger scale. researchgate.net
Solvent selection is another core principle of green chemistry. The development of syntheses that use safer, more environmentally benign solvents is a key goal. Notably, ethyl phenylacetate (B1230308) itself is considered a less toxic, greener solvent. sigmaaldrich.com Where possible, solvent-free (neat) reactions or the use of water as a solvent are highly desirable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in organic chemistry. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of a molecule's structure. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR analyses are critical for confirming its constitution.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetate group, the protons of the three methoxy (B1213986) groups, and the protons of the ethyl group.
Based on the data for 3,4,5-trimethoxyphenylacetic acid, the following table outlines the predicted ¹H NMR spectral data for this compound. The chemical shifts for the aromatic and methylene protons are expected to be similar to the parent acid, with the addition of signals for the ethyl ester group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.5 | s | 2H | Ar-H |
| ~4.1 | q | 2H | -O-CH₂ -CH₃ |
| ~3.8 | s | 9H | -OCH₃ |
| ~3.5 | s | 2H | Ar-CH₂ -COO- |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
s = singlet, t = triplet, q = quartet
The two aromatic protons are expected to appear as a singlet due to their chemical equivalence. The nine protons of the three methoxy groups are also equivalent and should appear as a sharp singlet. The methylene protons adjacent to the aromatic ring will likely present as a singlet. The ethyl group will give rise to a quartet for the methylene protons, split by the adjacent methyl group, and a triplet for the methyl protons, split by the adjacent methylene group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound will show distinct signals for each unique carbon atom.
Drawing from the spectral data of 3,4,5-trimethoxyphenylacetic acid, the predicted ¹³C NMR chemical shifts for this compound are presented below. The key differences will be the presence of signals for the ethyl group carbons and a shift in the carbonyl carbon resonance.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~171 | C =O |
| ~153 | C -OCH₃ (aromatic) |
| ~137 | C -CH₂ (aromatic) |
| ~106 | C -H (aromatic) |
| ~61 | -O-C H₂-CH₃ |
| ~56 | -OC H₃ |
| ~41 | Ar-C H₂-COO- |
| ~14 | -O-CH₂-C H₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. Various ionization methods and analyzers can be employed to gain comprehensive structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺. For this compound, ESI-MS would be expected to show a prominent ion corresponding to its protonated form. The fragmentation of even-electron ions generated by ESI often involves the loss of neutral molecules. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For this compound (C₁₃H₁₈O₅), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass with the calculated theoretical mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, the sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer, typically using a hard ionization technique like electron ionization (EI). EI leads to extensive fragmentation, providing a characteristic "fingerprint" for the compound.
The mass spectrum of a related compound, 3,4,5-trimethoxyphenylacetic acid, shows a molecular ion peak and significant fragmentation. nih.gov For this compound, the fragmentation pattern would be influenced by the ethyl ester group. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and McLafferty rearrangement. libretexts.org A significant fragment would be expected from the cleavage of the C-O bond of the ester, leading to an acylium ion. The GC-MS analysis of ethyl phenylacetate, a simpler analog, shows a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91), formed after rearrangement of the initial fragment. nih.govspectrabase.comnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. nih.gov In the context of this compound analysis, LC-MS serves as a definitive tool for confirming the molecular weight and structural integrity of the compound. The process begins with the liquid chromatography component, which separates the target compound from any impurities or other components in the sample mixture. eurl-pesticides.eu An Ultra-High Performance Liquid Chromatography (UHPLC) system can be employed for rapid and efficient separation on a suitable column, such as a C18 column. nih.goveurl-pesticides.eu
Following separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate charged molecular ions of this compound with minimal fragmentation. nih.gov The mass analyzer, which could be a time-of-flight (TOF) or a triple quadrupole system, then measures the mass-to-charge ratio (m/z) of the ions. nih.govnih.gov For this compound (C₁₃H₁₈O₅), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. nih.govrsc.org Further analysis using tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion, yielding a characteristic pattern of fragment ions that provides detailed structural information, thus confirming the identity of the compound. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. researchgate.net When this compound is analyzed by IR spectroscopy, the resulting spectrum displays absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. researchgate.net These characteristic peaks allow for the confirmation of key structural features.
The most prominent peaks expected in the IR spectrum of this compound include:
A strong absorption band around 1730-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group.
Multiple sharp peaks in the region of 1000-1300 cm⁻¹ corresponding to the C-O (ether and ester) stretching vibrations. The aryl ether groups (Ar-O-CH₃) and the ester C-O bonds contribute to this complex region.
Absorptions around 2850-3000 cm⁻¹ due to C-H stretching vibrations of the aliphatic ethyl and methoxy groups.
Peaks in the 1450-1600 cm⁻¹ range, which are indicative of the C=C stretching vibrations within the aromatic benzene ring.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 1730-1750 | C=O Stretch | Ester |
| 2850-3000 | C-H Stretch | Aliphatic (Ethyl, Methoxy) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-O Stretch | Ether and Ester |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides unambiguous proof of a molecule's connectivity and stereochemistry and offers deep insights into its packing and intermolecular interactions in the solid state. researchgate.net
For a single-crystal X-ray diffraction analysis, a high-quality crystal of the compound is required. While specific crystallographic data for this compound is not detailed in the provided results, the analysis of a structurally related compound, Ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate, illustrates the type of data obtained. researchgate.net In such an analysis, a crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. researchgate.net The resulting diffraction pattern is used to solve the crystal structure.
The analysis yields precise information on unit cell dimensions (the lengths of the cell edges a, b, c, and the angles α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal lattice. researchgate.net
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Trimethoxyphenyl Compound Data from a study on Ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₂₁H₂₄O₅ |
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 26.177(3) |
| b (Å) | 8.879(1) |
| c (Å) | 17.513(2) |
| β (°) | 109.11(1) |
| Volume (ų) | 3848.1(8) |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the isolation of a target compound after synthesis and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds like this compound. In a typical research application, a reversed-phase HPLC method would be developed. researchgate.net This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile or methanol and water with a buffer. researchgate.net
When a sample is injected, this compound and any impurities are separated based on their differing affinities for the stationary and mobile phases. The separated components are then detected by a UV detector as they exit the column. The purity of the sample is determined by comparing the area of the main peak (corresponding to the target compound) to the total area of all peaks in the chromatogram. For quantitative analysis, the HPLC method must be validated for parameters such as selectivity, linearity, precision, and accuracy to ensure the reliability of the results. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
In academic research, Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and effective qualitative tool for monitoring the progress of chemical reactions. Its application is crucial in determining the optimal reaction time, ensuring the consumption of starting materials, and confirming the formation of the desired product, such as this compound. The principle lies in the differential partitioning of components in the reaction mixture between a stationary phase (typically silica (B1680970) gel on a TLC plate) and a mobile phase (an eluting solvent or solvent mixture).
The process involves spotting a small aliquot of the reaction mixture onto the TLC plate alongside reference spots of the starting materials (e.g., 3,4,5-trimethoxyphenylacetic acid and ethanol) and a co-spot containing both the reaction mixture and the starting materials. The plate is then developed in a chamber containing a suitable mobile phase. The choice of the eluent is critical and is determined empirically to achieve good separation between the starting materials and the product. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed.
As the reaction proceeds, the spot corresponding to the limiting reactant will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. The reaction is generally considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. The spots are visualized, often under UV light if the compounds are UV-active, or by using staining agents.
Below is an illustrative data table representing the monitoring of a hypothetical synthesis of this compound via Fischer esterification of 3,4,5-trimethoxyphenylacetic acid with ethanol.
Table 1: Illustrative TLC Monitoring of this compound Synthesis
| Time (hours) | Starting Material (3,4,5-trimethoxyphenylacetic acid) Rf | Product (this compound) Rf | Observations |
|---|---|---|---|
| 0 | 0.25 | - | Intense spot for the starting material. |
| 1 | 0.25 | 0.60 | Intense starting material spot, faint product spot appears. |
| 2 | 0.25 | 0.60 | Diminished intensity of starting material spot, increased intensity of product spot. |
| 4 | 0.25 | 0.60 | Faint starting material spot, intense product spot. |
| 6 | - | 0.60 | Starting material spot is no longer visible, indicating reaction completion. |
Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v) Visualization: UV light (254 nm)
Method Development and Validation for Quantitative Analysis in Research Settings
For the quantitative determination of this compound in research settings, the development and validation of a robust analytical method are paramount. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is a commonly employed technique for this purpose. The validation of the analytical method ensures that the measurements are reliable, accurate, and reproducible. The validation process is typically performed in accordance with guidelines from recognized bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Below are illustrative data tables for a hypothetical HPLC method validation for the quantitative analysis of this compound.
Table 2: Illustrative Linearity and Range Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 10 | 125,430 |
| 25 | 312,675 |
| 50 | 624,980 |
| 100 | 1,251,340 |
| 200 | 2,502,150 |
| 400 | 5,005,600 |
Linear Regression Equation: y = 12505x + 1250 Correlation Coefficient (r²): 0.9998
Table 3: Illustrative Accuracy (Recovery) Data
| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|
| 50 | 49.5 | 99.0 |
| 100 | 101.2 | 101.2 |
Table 4: Illustrative Precision Data
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
|---|---|---|
| 50 | 1.2% | 1.8% |
| 100 | 0.9% | 1.5% |
Table 5: Illustrative LOD and LOQ Data
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 1.5 |
Biological Activity Investigations and Mechanistic Elucidation of Ethyl 3,4,5 Trimethoxyphenylacetate Analogues
Molecular Targets and Pharmacological Pathways Explored in Research
Research into analogues of ethyl 3,4,5-trimethoxyphenylacetate has revealed significant interactions with critical signaling cascades that regulate inflammation, oxidative stress, and cellular energy homeostasis. These investigations have pinpointed specific molecular targets, offering a clearer understanding of the pharmacological potential of this class of compounds.
Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Cascade
The NF-κB signaling pathway is a pivotal regulator of inflammatory and immune responses. Its dysregulation is implicated in numerous chronic inflammatory diseases. A notable analogue, ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC), has been identified as a potent modulator of this pathway. researchgate.net ETMTC has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced activation and nuclear translocation of NF-κB in human endothelial cells. researchgate.net
The activation of NF-κB is primarily controlled by its inhibitor, IκBα. In response to stimuli like TNF-α, IκBα is phosphorylated and subsequently degraded, releasing NF-κB to translocate to the nucleus and initiate gene transcription. Studies have demonstrated that ETMTC effectively inhibits the TNF-α-induced phosphorylation and subsequent degradation of IκBα. researchgate.net This action prevents the release of NF-κB, thereby suppressing the downstream inflammatory cascade. researchgate.net
The phosphorylation of IκBα is mediated by the IκB kinase (IKK) complex. Research has elucidated that the inhibitory effect of ETMTC on IκBα phosphorylation is a direct result of its ability to inhibit IKK activity. researchgate.net By targeting this upstream kinase, ETMTC effectively blocks a critical step in the activation of the NF-κB pathway. researchgate.net
Activation of Nuclear Factor-Erythroid 2 Related Factor 2 (Nrf2)
The Nrf2 pathway is the primary regulator of the endogenous antioxidant response, playing a crucial role in protecting cells from oxidative stress. The activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes.
Investigations have revealed that ETMTC is a significant activator of the Nrf2 pathway. researchgate.net In human bronchial epithelial cells, ETMTC treatment leads to the robust induction of several critical antioxidant genes. researchgate.net These include glutamate-cysteine ligase modifier subunit (GCLM), which is essential for the synthesis of the primary endogenous antioxidant glutathione, as well as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), both of which play vital roles in cellular detoxification and protection against oxidative damage. researchgate.net This induction of antioxidant genes is a direct consequence of Nrf2 activation by ETMTC. researchgate.net
Interaction with Tubulin and Microtubule Destabilization
The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore found in numerous compounds that target the microtubule system, a fundamental component of the eukaryotic cytoskeleton. Analogues containing this structural feature are recognized as microtubule-destabilizing agents. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular functions, including cell division, motility, and intracellular transport. nih.gov
Compounds possessing the 3,4,5-trimethoxyphenyl group often function by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle, typically in the G2/M phase, and can ultimately trigger programmed cell death, or apoptosis. nih.govresearchgate.net The structural configuration of these analogues, particularly the trimethoxy substitution pattern on the phenyl ring, is a fundamental requirement for this biological activity. nih.gov
The mechanism of microtubule destabilization by many 3,4,5-trimethoxyphenyl-containing analogues is their specific binding to the colchicine (B1669291) site on β-tubulin. nih.gov This binding site is located at the interface between the α- and β-tubulin subunits. researchgate.net The 3,4,5-trimethoxyphenyl ring fits into a hydrophobic pocket within the β-subunit, an interaction crucial for the inhibitory effect. nih.gov
Compounds like combretastatin (B1194345) A-4 (CA-4), a well-known natural product inhibitor of tubulin polymerization, feature this trimethoxyphenyl ring and are established colchicine-site binding agents. nih.govnih.gov Synthetic analogues, including various chalcones and thiazole (B1198619) derivatives, have been designed to mimic this interaction. researchgate.netnih.gov Molecular docking studies and X-ray crystallography have confirmed that the 3,4,5-trimethoxyphenyl moiety is a key element for high-affinity binding at this site. nih.govnih.gov The potent inhibition of colchicine binding by these analogues confirms that they occupy the same or an overlapping site, thereby preventing the polymerization of tubulin and disrupting microtubule structure and function. nih.gov
In Vitro Biological Efficacy and Cellular Mechanism Studies
Anti-Inflammatory Activity Assessments
Analogues featuring the 3,4,5-trimethoxyphenyl group have demonstrated notable anti-inflammatory properties in various in vitro and in vivo models. This activity is often linked to the inhibition of key inflammatory mediators. For instance, new 2-(trimethoxyphenyl)-thiazole derivatives have been shown to possess anti-inflammatory activity by reducing nitro-oxidative stress. researchgate.net
Furthermore, the 3,4,5-trimethoxybenzyl moiety has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) to enhance their activity. These hybrid compounds showed a significant increase in the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, compared to the parent drugs. mdpi.com The conjugation of this moiety appears to confer a more potent anti-inflammatory effect, as demonstrated by the reduction of edema in animal models. mdpi.com Other studies on 3-arylphthalides have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, further indicating their anti-inflammatory potential. mdpi.com
Antioxidant Potential and Reactive Oxygen Species (ROS) Scavenging
The generation of reactive oxygen species (ROS) can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov Compounds containing the 3,4,5-trimethoxyphenyl moiety have been investigated for their ability to counteract these effects. A study on heterocyclic compounds bearing a 3,4,5-trimethoxybenzyloxy group revealed significant antioxidant activity. nih.gov
The antioxidant capacity was evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) tests. nih.gov Thiosemicarbazide derivatives incorporating the trimethoxyphenyl group were particularly effective ROS scavengers. nih.gov The mechanism is believed to involve hydrogen atom transfer (HAT) to neutralize free radicals, a process stabilized by the chemical structure of the compounds. nih.gov The presence of the 3,4,5-trimethoxyphenyl group is often associated with the capacity to scavenge free radicals, thereby mitigating oxidative damage. nih.govnih.gov
Antiproliferative Effects and Induction of Apoptosis in Cell Lines
A significant body of research has focused on the antiproliferative and pro-apoptotic effects of this compound analogues in various cancer cell lines. The 3,4,5-trimethoxyphenyl fragment is a key feature of many potent cytotoxic agents. nih.gov These compounds have been shown to decrease the viability of cancer cells in a concentration- and time-dependent manner. nih.govresearchgate.net
The primary mechanism for this antiproliferative activity is often the disruption of microtubule function, leading to cell cycle arrest in the G2/M phase. researchgate.net Following cell cycle arrest, cancer cells are driven into apoptosis, or programmed cell death. nih.govmdpi.com This has been observed across multiple cell lines, including those for breast cancer, leukemia, and prostate cancer. researchgate.netmdpi.comnih.gov The induction of apoptosis is confirmed by cellular and molecular changes such as the externalization of phosphatidylserine, activation of caspases (like caspase-3 and -7), and cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.netnih.govnih.gov Notably, some of these compounds have shown selective cytotoxicity, being more effective against neoplastic cells while sparing normal, non-cancerous cells. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected 3,4,5-Trimethoxyphenyl Analogues
| Compound Type | Cell Line | Reported IC50 (µM) | Reference |
|---|---|---|---|
| 3',4',5'-Trimethoxyflavonol (3) | PC-3 (Prostate) | 32.1 | nih.gov |
| 3',4',5'-Trimethoxyflavonol (3) | DU145 (Prostate) | 27.2 | nih.gov |
| 3',4',5'-Trimethoxyflavonol (3) | LNCaP (Prostate) | 14.7 | nih.gov |
| 3-O-Ethyl-3',4',5'-trimethoxyflavonol (9) | PWR-1E (Non-neoplastic prostate) | 8.05 ± 0.85 | nih.gov |
| Chalcone (B49325) Analogue (1d) | Jurkat (Leukemia) | Promising (specific IC50 not stated) | nih.gov |
| Chalcone Analogue (10) | HT-29 (Colorectal) | <5 | nih.gov |
| Chalcone Analogue (13) | HT-29 (Colorectal) | <5 | nih.gov |
Evaluation of Antidiabetic Properties
Analogues of this compound have been investigated for their potential in managing diabetes. Specifically, derivatives of the structurally related trans-cinnamic acid have demonstrated α-glucosidase inhibitory activity. researchgate.net This enzyme is a key target in the control of postprandial hyperglycemia. The inhibition of α-glucosidase slows the digestion and absorption of carbohydrates, thereby reducing the increase in blood glucose levels after meals.
Antimicrobial and Antifungal Activity Evaluations
The 3,4,5-trimethoxyphenyl motif is a constituent of various compounds assessed for their efficacy against microbial and fungal pathogens. Derivatives of the related 3,4,5-trimethoxycinnamic acid (TMCA) have been a particular focus of such research. nih.gov These studies have explored how modifications to the core structure influence antimicrobial and antifungal potency, revealing that both ester and amide analogues can be designed to possess significant activity. nih.gov For instance, derivatives of trans-cinnamic acid, which shares structural similarities, have shown antimicrobial properties. researchgate.net The broad-spectrum potential of these compounds makes them an interesting subject for the development of new anti-infective agents. nih.gov
Inhibition of Cell Adhesion Molecules (CAMs)
The inhibition of cell adhesion molecules (CAMs) is a critical therapeutic strategy for a variety of inflammatory conditions. While direct studies on this compound may be limited, research on other trimethoxy-substituted compounds provides valuable insights. For example, 5,7-dihydroxy-3',4',6'-trimethoxyflavone (eupatilin) has been shown to suppress the expression of Intercellular Adhesion Molecule 1 (ICAM-1) and Vascular Cell Adhesion Molecule 1 (VCAM-1). nih.govnih.gov This inhibition is mediated through the Akt and nuclear factor-κB (NF-κB) dependent pathway. nih.govnih.gov Eupatilin's ability to down-regulate these adhesion molecules leads to a reduction in the adhesion of inflammatory cells like monocytes and eosinophils to bronchial epithelial cells, suggesting a potent anti-inflammatory effect. nih.gov
Enzyme Inhibition Studies (e.g., Cholinesterases for related hybrids)
The enzymatic inhibitory activity of this compound analogues extends to several key protein targets. As mentioned previously, related cinnamic acid derivatives are known to inhibit α-glucosidase, which is relevant to their antidiabetic properties. researchgate.net
Furthermore, more complex derivatives have been shown to modulate the function of efflux pumps, which are ATP-dependent enzymes. Specifically, 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters have demonstrated potent chemoreversal activity by inhibiting the P-glycoprotein (P-gp) efflux pump. nih.gov One analogue, in particular, also exhibited inhibitory effects on the multidrug resistance-associated protein (MRP) efflux pump. nih.gov This dual inhibition highlights the potential of these scaffolds in overcoming multidrug resistance in cancer therapy.
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Influence of Chemical Modifications on Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For analogues of this compound, several key structural features have been identified as critical for their biological activity.
Research on 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters revealed that a di-ester structure was essential for their potent chemoreversal activity in multidrug-resistant cancer cells. nih.gov In contrast, derivatives with aliphatic chains were found to be inactive. nih.gov Among the active di-ester compounds, a bis-trimethoxybenzoyl derivative was the most potent, followed by di-cinnamoyl and di-cyclohexanecarbonyl derivatives. nih.gov This indicates that aromatic ester groups significantly enhance activity.
In studies of 3,4,5-trimethoxycinnamic acid (TMCA) analogues, both ester and amide derivatives have been shown to be important for a range of biological activities. nih.gov For other related phenethylamine (B48288) series, increasing the size and lipophilicity of substituents at the 4-position of the phenyl ring generally leads to increased binding affinities at serotonin (B10506) 5-HT2A/C receptors. nih.gov
The table below summarizes the antiproliferative activity of certain N-substituted isosteviol-based 1,3-aminoalcohols, which incorporate different functional groups and demonstrate the influence of these modifications.
| Compound | R¹ | R² | Cell Line | IC₅₀ (µM) |
| 15 | H | H | A2780 | >10 |
| HeLa | >10 | |||
| MCF-7 | >10 | |||
| MDA-MB-231 | >10 | |||
| 16 | H | Bn | A2780 | 8.3 ± 0.9 |
| HeLa | >10 | |||
| MCF-7 | >10 | |||
| MDA-MB-231 | >10 | |||
| 17 | H | 4-F-Bn | A2780 | 7.4 ± 0.6 |
| HeLa | >10 | |||
| MCF-7 | >10 | |||
| MDA-MB-231 | >10 | |||
| 18 | H | 3-(1H-imidazol-1-yl)propyl | A2780 | >10 |
| HeLa | >10 | |||
| MCF-7 | >10 | |||
| MDA-MB-231 | >10 | |||
| 19 | H | 3-morpholinopropyl | A2780 | >10 |
| HeLa | >10 | |||
| MCF-7 | >10 | |||
| MDA-MB-231 | >10 | |||
| 20 | H | 2-(4-methylpiperazin-1-yl)ethyl | A2780 | >10 |
| HeLa | >10 | |||
| MCF-7 | >10 | |||
| MDA-MB-231 | >10 |
Data adapted from a study on isosteviol-based aminoalcohols, illustrating how N-substitution patterns influence antiproliferative activity. mdpi.com
Stereochemical Factors Affecting Activity Profiles
Stereochemistry plays a fundamental role in the biological activity of many compounds, as stereoisomers can exhibit significantly different interactions with chiral biological targets like enzymes and receptors. researchgate.net In the context of 3,4,5-trimethoxyphenylacetate analogues, this principle holds true.
For instance, in a series of analogues of 3,4,5-trimethoxycinnamic acid (TMCA) designed as multidrug resistance (MDR) modulators, the geometric isomerism (cis/trans) at the C=C double bond was a critical determinant of activity. nih.gov One ester derivative with a specific combination of trans and cis configurations displayed the most potent MDR modulating activity, highlighting the importance of the molecule's spatial arrangement for its interaction with the biological target, likely the P-glycoprotein efflux pump. nih.gov
Establishing Molecular Determinants for Target Binding and Efficacy
The efficacy of analogues of this compound is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. Research into these compounds has focused on elucidating the specific structural features that govern their binding affinity and subsequent biological activity. Key molecular determinants that have been identified include the substitution pattern on the phenyl ring, the nature of the linker, and the composition of the terminal groups.
The trimethoxyphenyl (TMP) moiety is a recurring feature in many biologically active compounds, and its substitution pattern is critical for activity. For instance, in a series of newly synthesized TMP-based analogues, the presence of the 3,4,5-trimethoxy substitution on the benzylidene ring was a common feature of compounds screened for cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line. mdpi.comnih.gov
Modifications to the core structure have provided insights into the structure-activity relationship (SAR). For example, a series of 3',4',5'-trimethoxychalcone analogues were investigated for their inhibitory effects on nitric oxide (NO) production and tumor cell proliferation. researchgate.net The study revealed that the arrangement and nature of substituents on the chalcone backbone significantly influenced their biological effects. researchgate.net
Furthermore, the ethyl carboxylate moiety has been identified as a feature that can enhance the antitumor activity of certain compounds. researchgate.net The modification of the carboxyl group or its replacement with bioisosteres can lead to variations in potency. researchgate.net For example, in a study of pyrimidine (B1678525) derivatives, the replacement of the ethyl ester with other groups like oxazoline (B21484) or isoxazole (B147169) resulted in lower potency, whereas substitution with a methyloxazole slightly increased it. researchgate.net
The nature of the linker connecting the trimethoxyphenyl ring to other parts of the molecule also plays a crucial role. Amide linkers, for instance, have been shown to boost antitumor activity in some contexts. researchgate.net In a review of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, both ester and amide analogues displayed a wide range of pharmacological activities, and modifications to the cinnamoyl linker were key to modulating these effects. nih.gov
Investigations into the binding of a 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), an analogue with a trimethoxybenzoyl group, revealed that it efficiently binds to human dihydrofolate reductase. nih.gov This interaction disrupts the folate cycle, which is a plausible explanation for its observed antiproliferative effects in melanoma cells. nih.gov This highlights the importance of the 3,4,5-trimethoxy substitution pattern for specific target engagement.
The following table summarizes the cytotoxic activity of several trimethoxyphenyl-based analogues against the HepG2 cell line, illustrating the impact of structural modifications on efficacy.
Table 1: Cytotoxic Screening of Trimethoxyphenyl-Based Analogues
| Compound | IC₅₀ (µM) against HepG2 |
|---|---|
| (Z)-Methyl 2-(3,4-dimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylate (2a) | > 20 |
| (Z)-Ethyl 2-(3,4-dimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylate (2b) | > 20 |
| 2-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)imidazol-5(4H)-one (3b) | > 20 |
| 1-((Z)-2-(3,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)vinyl)-3-phenylurea (4b) | > 20 |
| N-Phenyl triazinone derivative (9) | 1.38 |
| Analogue 10 | 2.56 |
| Analogue 11 | 3.21 |
| Podophyllotoxin (Reference) | 0.09 |
Data sourced from a study on newly synthesized trimethoxyphenyl-based analogues. mdpi.com
As shown in the table, compounds 9, 10, and 11 exhibited significant cytotoxic potency, with IC₅₀ values in the low micromolar range. mdpi.com Further investigation into compound 9 revealed that its mode of action involves the inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.gov This demonstrates a clear link between a specific chemical structure and a defined molecular mechanism of action.
Computational Chemistry and in Silico Approaches in the Research of Ethyl 3,4,5 Trimethoxyphenylacetate and Its Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is widely used to understand the interactions that drive biological activity.
Molecular docking simulations are instrumental in predicting how ligands like Ethyl 3,4,5-trimethoxyphenylacetate analogues fit into the active sites of biological targets. These simulations calculate a "docking score" or binding affinity, which estimates the strength of the ligand-receptor interaction. For instance, in studies involving analogues with the trimethoxyphenyl moiety, docking has been used to predict their binding to various cancer-related targets. nih.gov A series of novel heterocyclic compounds bearing this scaffold were identified as potential anticancer agents, with molecular docking used to simulate their interaction with target proteins. nih.govresearchgate.net
Similarly, docking studies on thiazole (B1198619) acetates have been performed to predict their binding modes within cyclooxygenase-1 (COX-1) and COX-2 enzymes, revealing a good correlation between the calculated binding affinities and experimentally observed anti-inflammatory activity. nih.gov In other research, the binding affinities of various 2,5-dimethoxyphenethylamine derivatives to serotonin (B10506) receptors were determined, with many showing submicromolar affinity (Ki values) for the 5-HT₂A receptor. frontiersin.org This predictive power allows researchers to prioritize which novel compounds are most likely to be active, guiding synthetic efforts.
Table 1: Examples of Molecular Docking Studies on Trimethoxyphenyl Analogues and Related Compounds
| Compound Class | Target Receptor(s) | Predicted Interaction/Finding |
| Heterocycles with trimethoxyphenyl scaffold | Cancer-related proteins | Docking scores indicated potential as anticancer agents. nih.gov |
| Thiazole acetates | COX-1 and COX-2 | Good correlation observed between binding modes in COX-2 and anti-inflammatory activity. nih.gov |
| 2,5-Dimethoxyphenethylamine derivatives | Serotonin receptors (5-HT₂A, 5-HT₂C) | Compounds bound to the 5-HT₂A receptor with submicromolar affinity. frontiersin.org |
| Thiazolidine (B150603) derivatives | E. coli MurB, C. albicans lanosterol (B1674476) 14a-demethylase | Identified key interactions responsible for antibacterial and antifungal activity. mdpi.com |
Identification of Critical Amino Acid Residues in Binding Pockets
Beyond predicting if a molecule will bind, docking simulations reveal how it binds. This includes identifying specific amino acid residues within the receptor's binding pocket that form crucial interactions with the ligand. For example, in a study of novel thiazolidine derivatives, molecular docking identified the key interactions responsible for their antibacterial effects against E. coli. The most active compound was shown to form three favorable hydrogen bonds within the MurB enzyme's active site. Specifically, the hydroxyl group of the compound interacted with residues Tyr157 and Lys261, while the carbonyl oxygen of the thiazolidine ring formed a hydrogen bond with Ser228. mdpi.com Understanding these specific contacts is vital for designing analogues with improved affinity and selectivity.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. This process uses molecular docking to "screen" thousands or even millions of compounds in silico. By starting with a core scaffold known for its biological activity, such as the 3,4,5-trimethoxyphenyl group, researchers can virtually screen numerous modifications to discover novel compounds with potentially enhanced activity. nih.govresearchgate.net This approach significantly narrows down the number of candidates that need to be synthesized and tested in the lab, making the drug discovery process more efficient.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics applies computational methods to analyze and manage large sets of chemical data. A key component of this field is the development of Quantitative Structure-Activity Relationship (QSAR) models, which seek to find a statistical correlation between the chemical properties of molecules and their biological activities. nih.gov
QSAR modeling begins with the calculation of molecular descriptors for a series of compounds. These descriptors are numerical values that represent various physicochemical and structural properties of a molecule. Advanced computational models, including deep neural networks, can now infer a wide range of "bioactivity descriptors" even for uncharacterized compounds. nih.gov
A QSAR model then attempts to create a mathematical equation that links these descriptors to a measured biological outcome, such as the IC₅₀ value (the concentration of a drug that inhibits a specific biological process by 50%). For example, a QSAR study on analogues of an ethyl pyrimidine-5-carboxylate, an inhibitor of gene expression, successfully developed a model using quantum chemical parameters. The descriptors involved included the Kier and Hall index (related to molecular shape), information content, and the maximum and minimum partial charges on nitrogen atoms. nih.gov By identifying which descriptors are most important, QSAR provides insights into the chemical features that drive biological activity.
Table 2: Common Types of Molecular Descriptors Used in QSAR
| Descriptor Category | Description | Example(s) |
| Topological | Describes the 2D graph representation of the molecule, including atom connectivity and branching. | Kier & Hall index, Wiener index |
| Geometrical | Describes the 3D spatial arrangement of the atoms. | Molecular surface area, YZ Shadow (YZS) |
| Electronic | Describes the electronic properties, such as charge distribution and orbital energies. | Partial charges on atoms, Dipole moment |
| Physicochemical | Represents fundamental physical properties. | LogP (lipophilicity), Molar refractivity |
| Constitutional | Based on the molecular formula. | Molecular weight, Atom counts |
Computational Prediction of Druggability and Compound Optimization
The ultimate goal of these computational approaches is to predict the "druggability" of a compound and guide its optimization. Druggability encompasses not only a compound's efficacy against a target but also its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity.
Computational models are increasingly used to screen for potential liabilities. For instance, expert-system decision trees have been developed to screen for potential hepatotoxicants by identifying structural features associated with receptor binding (e.g., to PXR, CAR, AhR nuclear receptors) or bioactivation into reactive metabolites. semanticscholar.org By flagging problematic structural motifs early in the design process, these tools help in the development of safer medicines.
Furthermore, the insights gained from molecular docking and QSAR models are used to optimize lead compounds. If a model indicates that a specific region of a molecule is crucial for binding, chemists can focus on modifying other parts of the structure to improve properties like solubility or metabolic stability without sacrificing activity. This iterative cycle of computational prediction and synthetic modification is a cornerstone of modern drug design.
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry and in silico approaches, specifically conformational analysis and molecular dynamics (MD) simulations, are pivotal in understanding the three-dimensional structure and dynamic behavior of molecules like this compound and its analogues. These methods provide insights into the molecule's flexibility, preferred shapes (conformers), and interactions with its environment over time, which are crucial for predicting its physicochemical properties and biological activity.
Conformational Analysis
Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of a molecule. For flexible molecules such as this compound, which has several rotatable single bonds, a multitude of conformations are possible. Computational methods are employed to explore the potential energy surface of the molecule and locate the energy minima corresponding to stable conformers.
Detailed research on analogues of this compound provides a framework for understanding its likely conformational preferences. For instance, a conformational analysis of ethyl 3-(3,4,5-trihydroxyphenyl)-2-propenoate, a structurally related compound, was performed using a combination of Raman spectroscopy and ab initio molecular orbital calculations. core.ac.uk This study identified a significant number of distinct geometries, with the trans isomer being of lower energy than the cis isomer. core.ac.uk The stability of the different conformers was found to be largely governed by the extent of π-electron delocalization, which favors a planar geometry, and the orientation of the ester group. core.ac.uk
Another study on (E)-3-(3,4,5-trimethoxyphenyl)-1-(4-biphenyl)-prop-2-en-1-one utilized density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to perform a rigid scan of the conformational landscape around a key torsion angle. researchgate.net Such computational scanning helps in identifying the energy barriers between different conformations and the most stable arrangements of the molecule.
Based on these analogous studies, the conformational analysis of this compound would likely reveal the following key features:
The preferred orientation of the ethyl acetate (B1210297) group relative to the trimethoxyphenyl ring.
The rotational barriers and preferred conformations of the three methoxy (B1213986) groups on the phenyl ring.
Table 1: Illustrative Conformational Analysis Data for a Related Analogue (ethyl 3-(3,4,5-trihydroxyphenyl)-2-propenoate)
| Isomer | Number of Distinct Conformers Found | Key Determinant of Stability |
| trans | 12 | Planar geometry favored by π-electron delocalization |
| cis | 6 | Orientation of the ester moiety |
This table is based on findings for a structurally related analogue to illustrate the type of data generated in conformational analysis studies. core.ac.uk
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrations, rotations, and translations that a molecule undergoes. This allows for the exploration of conformational space and the study of how the molecule interacts with its surroundings, such as a solvent or a biological macromolecule.
In the context of this compound and its analogues, MD simulations are particularly useful for:
Exploring Conformational Landscapes: MD simulations can overcome energy barriers and sample a wider range of conformations than static modeling methods, providing a more complete picture of the molecule's flexibility.
Studying Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model solvent molecules and their interactions with the solute, providing insights into solvation and its effect on conformation.
Investigating Binding Interactions: When studying the potential biological activity of a compound, MD simulations are used to model the interaction of the molecule with its protein target. nih.gov For example, simulations of related trimethoxyphenyl compounds have been used to study their binding to tubulin. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. They can also provide information on the stability of the binding mode over time.
A typical MD simulation protocol for a small molecule like this compound would involve defining the force field (a set of parameters that describe the potential energy of the system), solvating the molecule in a box of water molecules, and running the simulation for a specific duration, often on the order of nanoseconds. researchgate.net Analysis of the simulation trajectory can then provide information on conformational changes, intermolecular interactions, and other dynamic properties. For instance, methods like the Molecular Mechanics Generalized Born Surface Area (MMGBSA) can be used to estimate the free energy of binding from the simulation trajectory. researchgate.net
Table 2: Common Parameters and Outputs of Molecular Dynamics Simulations for Drug-like Molecules
| Parameter / Output | Description | Example from Analogue Studies |
| Simulation Time | The duration of the simulation. | 100 ns researchgate.net |
| Force Field | A set of equations and parameters used to describe the energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | The representation of the solvent in the simulation. | Explicit (e.g., TIP3P water) or Implicit |
| Binding Free Energy Calculation | A method to estimate the strength of the interaction between a ligand and its receptor. | MMGBSA researchgate.net |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess the stability of the simulation. | N/A |
| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of a particular atom or group of atoms relative to a reference structure, indicating flexibility. | N/A |
Future Directions and Emerging Research Avenues for Ethyl 3,4,5 Trimethoxyphenylacetate Chemistry and Biology
Development of Novel and Sustainable Synthetic Pathways
The traditional methods for synthesizing phenylacetate (B1230308) derivatives often involve harsh reagents and generate significant waste. The future of Ethyl 3,4,5-trimethoxyphenylacetate synthesis lies in the adoption of green and sustainable chemistry principles.
Recent advancements in synthetic methodologies offer promising alternatives. For instance, the use of microchannel reactors for the preparation of related compounds like 3,4,5-trimethoxyphenylacetic acid has demonstrated high efficiency and safety. This technology allows for precise control over reaction conditions, leading to higher yields and reduced byproducts.
Furthermore, research into solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays, presents a recyclable and environmentally friendly option for esterification reactions. researchgate.net These catalysts are easy to handle and can be regenerated, minimizing waste. researchgate.net Other innovative approaches include microwave-induced Willgerodt-Kindler reactions and phase transfer catalysis, which can lead to shorter reaction times and improved energy efficiency. unigoa.ac.in The development of carbonylation reactions of benzyl (B1604629) acetates that are free of halogens and bases also points towards a more sustainable route for producing alkyl arylacetates. rsc.org
Table 1: Emerging Sustainable Synthetic Strategies
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Microreactor Technology | Enhanced safety, precise control, high yield, continuous production. | Direct adaptation for continuous and efficient synthesis. |
| Solid Acid Catalysis | Recyclable, reduced corrosion and toxicity, ease of handling. | Greener esterification of 3,4,5-trimethoxyphenylacetic acid. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Acceleration of key synthetic steps. |
| Phase Transfer Catalysis | Mild reaction conditions, increased reaction rates. | Efficient synthesis under biphasic conditions. |
| Halogen-Free Carbonylation | Avoids toxic reagents, reduces waste streams. | A cleaner alternative for introducing the acetate (B1210297) moiety. |
Discovery of Unexplored Biological Activities and Therapeutic Applications
The trimethoxyphenyl scaffold is a common feature in a variety of biologically active natural products and synthetic compounds. While the full spectrum of biological activities for this compound is yet to be elucidated, related compounds offer tantalizing clues.
Numerous studies have highlighted the anticancer potential of molecules containing the 3,4,5-trimethoxyphenyl group. mdpi.comnih.govmdpi.combenthamdirect.comnih.gov For example, a series of novel trimethoxyphenyl-based analogues have demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2) cells, with some compounds inhibiting β-tubulin polymerization. mdpi.com Other related heterocyclic compounds with a trimethoxyphenyl scaffold have also shown promising anticancer effects against various cancer cell lines, including prostate, breast, and colon cancer. nih.govbenthamdirect.com These findings strongly suggest that this compound and its derivatives warrant investigation as potential anticancer agents.
Beyond oncology, derivatives of 3,4,5-trimethoxycinnamic acid, which shares the core moiety, have been explored for a wide range of pharmacological activities, including antiviral, central nervous system, antimicrobial, and anti-inflammatory effects. nih.gov This broad activity profile suggests that this compound could be a valuable lead compound for discovering novel therapeutics for a variety of diseases. The exploration of its effects on less-investigated biological targets is a key area for future research.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. unigoa.ac.in These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced activity and safety. unigoa.ac.inmdpi.comnih.govmdpi.comjetir.org
For this compound, AI and ML can be leveraged in several ways. Generative AI models can design novel analogues from scratch, exploring a vast chemical space to identify molecules with improved "drug-like" properties. nih.gov Predictive models can be trained on existing data for trimethoxyphenyl-containing compounds to forecast the biological activity, toxicity, and pharmacokinetic profiles of new derivatives. This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing the most promising candidates for synthesis and experimental testing. unigoa.ac.in
Advancements in High-Throughput Screening and Analytical Platforms
High-throughput screening (HTS) is an essential tool for rapidly evaluating the biological activity of large numbers of compounds. The future of research on this compound will undoubtedly involve the use of advanced HTS platforms to screen for novel biological activities.
Modern HTS technologies, often coupled with automated liquid handling and sophisticated detection methods, allow for the testing of thousands of compounds per day against a wide array of biological targets. This will be crucial for uncovering previously unknown therapeutic applications for this compound and its derivatives. Furthermore, advancements in analytical platforms, such as high-content screening and label-free detection methods, can provide more detailed information about a compound's mechanism of action early in the discovery process. The availability of this compound in screening libraries from various suppliers will facilitate its inclusion in such large-scale screening campaigns. medchemexpress.com
Rational Design of Next-Generation Analogues with Tailored Biological Selectivity
Structure-activity relationship (SAR) studies are fundamental to this process. researchgate.netnih.govnih.gov By systematically modifying different parts of the this compound molecule—such as the ester group, the phenyl ring substituents, or the linker between them—researchers can understand how these changes influence biological activity. For instance, studies on other trimethoxyphenyl-containing compounds have shown that even small modifications to the substitution pattern can have a profound impact on their anticancer potency and selectivity. nih.gov The goal is to develop analogues that are highly selective for their intended biological target, which can lead to improved efficacy and a better safety profile. Molecular docking studies, which predict how a molecule binds to a protein target, will also play a crucial role in guiding the design of these next-generation compounds. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3,4,5-trimethoxyphenylacetate, and how can reaction conditions be optimized?
- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions. For example, a modified Biginelli reaction using 3,4,5-trimethoxybenzaldehyde, urea, and ethyl acetoacetate in ethanol under reflux yields dihydropyrimidinone derivatives. Optimization involves adjusting molar ratios (e.g., 1:1.2:1 for aldehyde:urea:β-ketoester), solvent polarity (ethanol or THF), and temperature (reflux at 80°C for 6–8 hours). Catalysts like HCl or Lewis acids (e.g., ZnCl₂) improve yields. Post-synthesis purification via recrystallization (e.g., using ethanol) ensures high purity .
Q. How is the crystal structure of this compound derivatives determined, and what conformational insights are obtained?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation (e.g., ethanol/water mixtures).
- Data collection using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).
- Solving structures via direct methods (e.g., SIR97 software) and refining with full-matrix least-squares.
- For example, the dihydropyrimidinone ring adopts a flattened boat conformation, with intramolecular hydrogen bonds (N–H⋯O) stabilizing centrosymmetric dimers. Methoxy groups exhibit planarity deviations (e.g., C4-methoxy at 75.25° dihedral angle), influencing packing via π-π stacking .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.
- Exposure Control : Monitor airborne particles with HEPA filters. Avoid skin contact; wash immediately with soap/water if exposed.
- Waste Disposal : Segregate organic waste in labeled containers for incineration. Neutralize acidic byproducts before disposal.
- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and ventilate the area. Use dry chemical extinguishers for fires .
Advanced Research Questions
Q. How can hydrogen bonding and π-π interactions in this compound derivatives be analyzed using crystallographic data?
- Methodological Answer :
- Hydrogen Bond Analysis : Use Mercury or OLEX2 software to measure bond distances (e.g., N–H⋯O = 2.85–3.10 Å) and angles (150–170°). Symmetry codes identify dimer formations (e.g., R₂²(8) motifs).
- π-π Stacking : Calculate centroid-to-centroid distances (3.5–4.0 Å) and slippage angles (<20°) between benzene rings. Software like PLATON visualizes stacking interactions.
- Thermal Motion : Refine anisotropic displacement parameters to assess molecular rigidity. High thermal motion in methoxy groups may indicate conformational flexibility .
Q. What methodologies are employed to assess the biological activity of this compound, particularly in antimicrobial studies?
- Methodological Answer :
- In Vitro Assays :
- MIC Determination : Use broth microdilution (e.g., 96-well plates) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Test concentrations from 0.5–128 µg/mL.
- Time-Kill Curves : Monitor bacterial viability over 24 hours at 2× MIC.
- Mechanistic Studies :
- Membrane Permeability : Use SYTOX Green dye to detect cytoplasmic leakage.
- Metabolic Profiling : Track methanol accumulation during oxidation (1 mol methanol per mol substrate) via GC-MS, indicating demethylation pathways .
Q. How can researchers resolve contradictions in metabolic pathway data involving this compound oxidation?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁴C-labeled methoxy groups (e.g., 3,4-[methoxyl-¹⁴C]) to trace CO₂ release. If no ¹⁴CO₂ is detected (as in ), focus on methanol accumulation.
- Enzyme Inhibition : Apply cytochrome P450 inhibitors (e.g., ketoconazole) to identify oxidative enzymes.
- Comparative Metabolomics : Analyze intermediates via LC-HRMS in wild-type vs. knockout microbial strains to pinpoint rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
